N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Catalog No.
S824106
CAS No.
1156283-58-7
M.F
C11H21N3
M. Wt
195.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N...

CAS Number

1156283-58-7

Product Name

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine

Molecular Formula

C11H21N3

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3

InChI Key

GXNCLALLNYAZSB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C
  • Chemical Database Resources: Searches of scientific databases like PubChem [] and chemical supplier websites haven't revealed any documented research applications for this specific molecule.
  • Pyrazole Scaffold: The presence of the 1H-pyrazole ring system suggests possible exploration as an analogue to other pyrazole-based molecules with known biological activities. Pyrazoles are a well-studied class of heterocycles used in medicinal chemistry due to their diverse range of properties.
  • This compound is an organic molecule containing nitrogen atoms (amine) and a heterocyclic ring (pyrazole) [].
  • It lacks publicly available information regarding its origin or specific significance in scientific research.

Molecular Structure Analysis

  • The key features include:
    • A central pyrazole ring with two methyl groups at positions 3 and 5 and an ethyl group at position 1. Pyrazole is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms [].
    • A methyl group attached to the fourth position of the pyrazole ring.
    • Two amine groups:
      • One primary amine (N-isopropyl) with an isopropyl group (CH(CH3)2) attached to the nitrogen atom.
      • A secondary amine with a methyl group and an ethyl group attached to the nitrogen atom.

Chemical Reactions Analysis

  • Alkylation: The secondary amine might undergo further alkylation reactions with suitable alkylating agents.
  • Quaternization: The secondary amine could be quaternized by reacting with strong alkylating agents, resulting in a positively charged nitrogen atom.
  • Acid-base reactions: Both amine groups can act as Brønsted–Lowry bases, accepting protons from acids.

Physical And Chemical Properties Analysis

No data is publicly available on the specific physical and chemical properties of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-isopropylamine.

  • Flammability: Many organic amines are flammable liquids or solids [].
  • Toxicity: Organic amines can be toxic upon inhalation, ingestion, or skin contact [].
  • Corrosivity: Depending on the specific amine, they may be corrosive to skin and eyes [].

XLogP3

1.5

Dates

Modify: 2023-08-16

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